molecular formula C21H19N3OS B3295649 2-{[(4-methylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888450-77-9

2-{[(4-methylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B3295649
CAS No.: 888450-77-9
M. Wt: 361.5 g/mol
InChI Key: GGOQKYZNNFRDST-UHFFFAOYSA-N
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Description

2-{[(4-Methylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative characterized by a bicyclic pyrimido[5,4-b]indol-4-one core. Key structural features include:

  • Propenyl group: A prop-2-en-1-yl substituent at position 3, introducing an alkene moiety that may influence reactivity or metabolic stability.

This compound belongs to a class of molecules studied for their diverse biological activities, including interactions with neurological receptors (e.g., GABA-A) and enzymes .

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-3-12-24-20(25)19-18(16-6-4-5-7-17(16)22-19)23-21(24)26-13-15-10-8-14(2)9-11-15/h3-11,22H,1,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOQKYZNNFRDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC=C)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the pyrimidoindole core: This step involves the cyclization of an appropriate precursor to form the pyrimidoindole core.

    Introduction of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

    Addition of the prop-2-en-1-yl group: The prop-2-en-1-yl group is added via an alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidoindole core or the prop-2-en-1-yl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the pyrimidoindole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidoindole core.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-{[(4-methylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one exhibit significant anticancer activity. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the disruption of cell cycle progression.

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, presenting opportunities for treating inflammatory conditions.

Drug Development

Given its diverse biological activities, this compound is being evaluated as a lead compound in drug development for cancer and infectious diseases.

Pharmaceutical Formulations

The compound's stability and solubility profile make it suitable for incorporation into various pharmaceutical formulations aimed at enhancing bioavailability and therapeutic efficacy.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized derivatives of the compound and tested their anticancer properties on human cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity against breast and lung cancer cells.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited potent inhibitory effects comparable to established antibiotics.

Mechanism of Action

The mechanism of action of 2-{[(4-methylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s moderate LogP (3.8) suggests better membrane permeability than G864-0191 (LogP 4.2) but lower than chlorophenyl analogs (LogP 4.5).

Biological Activity

The compound 2-{[(4-methylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one, known for its diverse biological activities, has garnered attention in pharmacological research. This article synthesizes existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrimido[5,4-b]indole core with a sulfanyl group and an allyl substituent. Its molecular formula is C19H23N3SC_{19}H_{23}N_3S with a molecular weight of 325.47 g/mol. The presence of the sulfanyl group is significant as it often enhances biological activity through various mechanisms.

Biological Activity Overview

Research indicates that derivatives of pyrimidine and indole structures exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound under review has been studied for its potential as an antimicrobial agent and for its effects on biofilm formation.

Antimicrobial Activity

  • Mechanism : The compound has shown effectiveness against various bacterial strains by inhibiting biofilm formation. Biofilms are clusters of bacteria that adhere to surfaces and are resistant to conventional antibiotics.
  • Case Studies : In a study screening small molecules for Salmonella biofilm inhibitors, related compounds were identified that prevented biofilm formation without affecting planktonic growth, thus reducing the risk of resistance development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

  • Substituents : Variations in substituents on the pyrimidine ring have been correlated with increased antimicrobial activity. For instance, modifications to the allyl group can enhance binding affinity to bacterial targets.
  • Derivatives : Studies have shown that certain derivatives demonstrate improved potency against resistant strains of bacteria when compared to the parent compound .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Salmonella biofilms
Anti-inflammatoryPotential inhibition of inflammatory cytokines
AnticancerInduced apoptosis in cancer cell lines

Q & A

What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?

The synthesis of pyrimidoindole derivatives typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group modifications. Key steps include:

  • Catalyst Selection : Palladium or copper catalysts may enhance coupling reactions, as seen in structurally analogous compounds .
  • Solvent and Atmosphere : Use anhydrous solvents (e.g., DMF, toluene) under inert gas (N₂/Ar) to prevent oxidation of sensitive groups like the prop-2-en-1-yl moiety .
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation and minimize side products .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization improves purity .

How can researchers validate the crystal structure of this compound, and what software tools are recommended?

Structural validation requires:

  • X-ray Crystallography : Use SHELXL for refinement, leveraging its robust algorithms for small-molecule structures .
  • ORTEP-III : Generate thermal ellipsoid plots to visualize atomic displacement and detect disorder .
  • Validation Metrics : Check R-factors (<5%), residual density maps, and Platon’s ADDSYM tool for missed symmetry .
  • Comparison with Analogues : Cross-reference bond lengths and angles with similar pyrimidoindole derivatives (e.g., C16H12N4OS in ) .

How should contradictory data in enzyme inhibition assays be analyzed and resolved?

Contradictions may arise from assay conditions or compound stability:

  • Replicate Experiments : Perform triplicate assays under standardized conditions (pH, temperature) to assess variability .
  • Control for Degradation : Monitor compound stability via LC-MS over time; use freshly prepared solutions to avoid artifacts .
  • Structural Confirmation : Verify ligand binding modes using molecular docking (e.g., AutoDock Vina) and compare with X-ray crystallography data .

Which computational approaches are suitable for predicting the compound’s interactions with biological targets?

  • Molecular Docking : Use SMILES/InChi data (e.g., from ) to generate 3D conformers in RDKit, then dock into target active sites (e.g., kinases) .
  • MD Simulations : Run GROMACS or AMBER simulations to assess binding stability over time .
  • QSAR Modeling : Correlate substituent effects (e.g., sulfanyl vs. methoxy groups) with activity using datasets from analogues .

What spectroscopic and chromatographic techniques are essential for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., prop-2-en-1-yl protons at δ 5.0–5.5 ppm) .
  • HRMS : Validate molecular weight (e.g., C23H23FN4O3S in ) with <2 ppm error .
  • HPLC-PDA : Use a C18 column and gradient elution (methanol/water + 0.1% TFA) to assess purity (>95%) .

How can tautomerism or isomerism in the pyrimidoindole core be experimentally addressed?

  • X-ray vs. Spectroscopic Data : Compare crystallographic data (fixed tautomeric form) with solution-state NMR to identify dynamic equilibria .
  • pH Studies : Perform pH-dependent UV-Vis spectroscopy to track tautomeric shifts (e.g., keto-enol transitions) .

What protocols are recommended for stability studies under varying storage conditions?

  • Accelerated Degradation Tests : Incubate at 40°C/75% RH for 4 weeks and analyze via HPLC to identify degradation products .
  • Light Sensitivity : Use amber vials and assess photostability under ICH Q1B guidelines .
  • Cryopreservation : Store at -80°C in argon-flushed vials to minimize oxidation of the sulfanyl group .

How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Analog Synthesis : Modify substituents (e.g., 4-methylphenyl to 4-fluorophenyl) and compare bioactivity .
  • Enzymatic Assays : Test against panels of kinases or oxidoreductases to identify selectivity profiles .
  • Statistical Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[(4-methylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Reactant of Route 2
2-{[(4-methylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

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